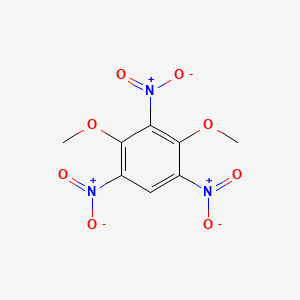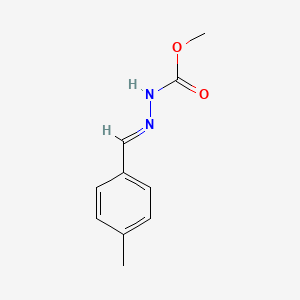
Methyl 2-(4-methylbenzylidene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate typically involves the condensation reaction between methyl hydrazinecarboxylate and 4-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. The compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways. For instance, it may activate or inhibit certain enzymes, leading to changes in cellular function and response.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzylidene camphor: Known for its use as a UV filter in sunscreens.
4-Methylbenzylidene aniline: Used in the synthesis of dyes and pigments.
Uniqueness
Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Unlike similar compounds, it has a hydrazinecarboxylate group that allows for a broader range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl N-[(E)-(4-methylphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C10H12N2O2/c1-8-3-5-9(6-4-8)7-11-12-10(13)14-2/h3-7H,1-2H3,(H,12,13)/b11-7+ |
Clave InChI |
OZLNSTBDXXQKES-YRNVUSSQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



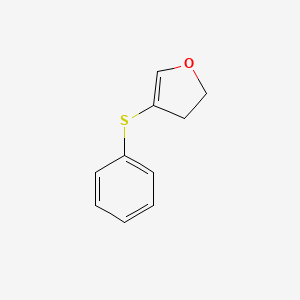
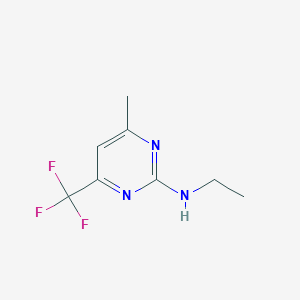
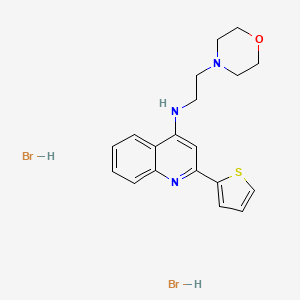
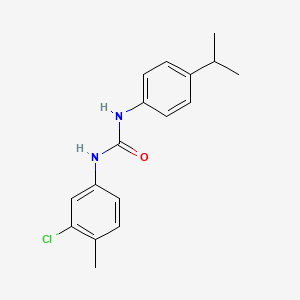

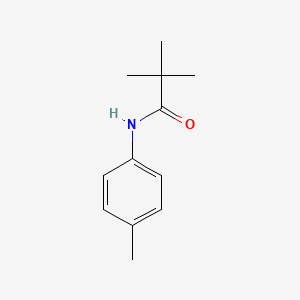

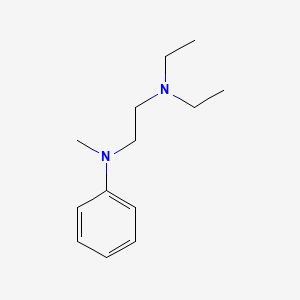


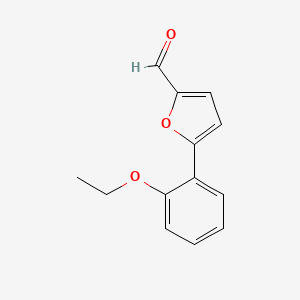
![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)
